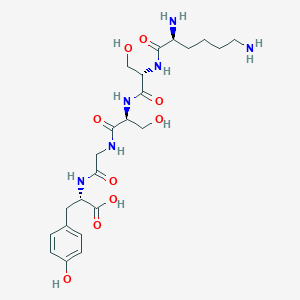
L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids lysine, serine, glycine, and tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, liquid-phase combinatorial synthesis can be employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Formation of substituted peptides with modified side chains.
Applications De Recherche Scientifique
L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in wound healing.
Industry: Utilized in the development of peptide-based catalysts and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide can form hydrogen bonds and electrostatic interactions with its molecular targets, influencing pathways involved in cell signaling, metabolism, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline:
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine: A peptide with a similar structure but different sequence and properties.
Uniqueness
L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine is unique due to its specific sequence, which imparts distinct physicochemical properties and biological activities. Its combination of lysine, serine, glycine, and tyrosine residues allows for versatile interactions and applications in various fields.
Propriétés
Numéro CAS |
911427-93-5 |
|---|---|
Formule moléculaire |
C23H36N6O9 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H36N6O9/c24-8-2-1-3-15(25)20(34)28-18(12-31)22(36)29-17(11-30)21(35)26-10-19(33)27-16(23(37)38)9-13-4-6-14(32)7-5-13/h4-7,15-18,30-32H,1-3,8-12,24-25H2,(H,26,35)(H,27,33)(H,28,34)(H,29,36)(H,37,38)/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
CKTZKMCLQTZDQU-XSLAGTTESA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


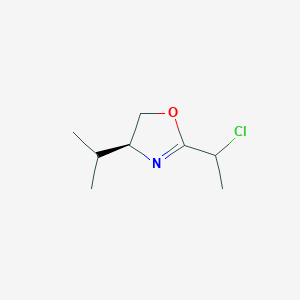

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
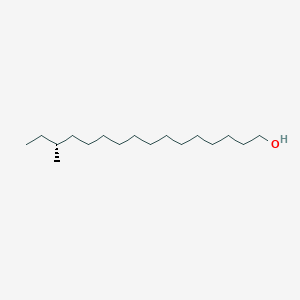
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
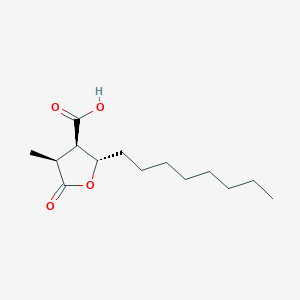
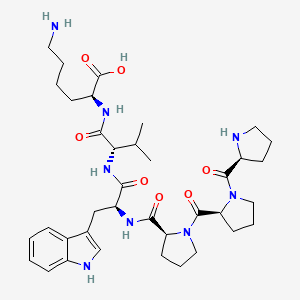
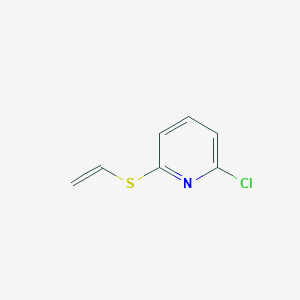

![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)


